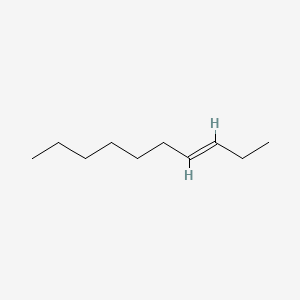

trans-3-Decene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Trans-3-Decene is a chemical compound with the formula C10H20. Its molecular weight is 140.2658 . It is also known by other names such as (E)-3-C10H20 and (E)-3-Decene .

Molecular Structure Analysis

The molecular structure of this compound consists of a chain of 10 carbon atoms with a double bond between the 3rd and 4th carbon atoms from one end . The remaining carbon atoms are single-bonded to each other and to hydrogen atoms .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, alkenes generally undergo addition reactions. For instance, they can react with halogens like bromine and chlorine to form vicinal dihalides .Aplicaciones Científicas De Investigación

Trans-3-Decene is used as a low molecular weight model in the study of polymers, particularly in the context of NMR spectroscopy. It helps in understanding the configurations of asymmetric carbon atoms in polymers (Elgert & Ritter, 1977).

It has been a subject in catalysis research, specifically in isomerization processes. For example, a study demonstrated the use of a CoCl2/Ph3P/NaBH4 system to isomerize 1-decene into predominantly cis-2-decene or trans-2-decene (Satyanarayana & Periasamy, 1987).

In the field of antibiotic development, trans-bicyclo[4.4.0]decane/decene derivatives, including this compound, show potent antibacterial activities. This highlights its potential in the development of new antibiotics (Zhang et al., 2020).

This compound has been studied in the synthesis of metal-capped ene-ynes, which are evaluated for their potential as catalysts in polymerization reactions (Krouse & Schrock, 1988).

Its isomer, trans-decalin, a compound related to this compound, is investigated for its autoignition characteristics, especially in the context of surrogate models for transportation fuels (Wang et al., 2018).

Research on the isomerization of 1-decene, including the study of this compound, has provided insights into the thermodynamic properties and equilibrium compositions important in hydroformylation processes (Jörke et al., 2015).

Mecanismo De Acción

Safety and Hazards

Safety data sheets suggest that trans-3-Decene may pose some hazards. It is recommended to avoid dust formation, breathing in mist, gas or vapours, and contact with skin and eyes . It is also advised to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

Direcciones Futuras

While specific future directions for trans-3-Decene are not available, research into the properties and potential applications of alkenes is ongoing. For example, trans-bicyclo[4.4.0]decane/decene-containing natural products, which display a wide range of structural diversity, are being studied for their potent and selective antibacterial activities .

Propiedades

IUPAC Name |

(E)-dec-3-ene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20/c1-3-5-7-9-10-8-6-4-2/h5,7H,3-4,6,8-10H2,1-2H3/b7-5+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVRWIAHBVAYKIZ-FNORWQNLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC=CCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC/C=C/CC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

19150-21-1 |

Source

|

| Record name | trans-3-Decene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019150211 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Phenyl-4,4a,5,7a-tetrahydrocyclopenta[b]pyran](/img/structure/B1175557.png)